molecular formula C16H20N2O2 B1461595 1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole CAS No. 1105192-94-6

1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole

Cat. No. B1461595
M. Wt: 272.34 g/mol
InChI Key: SFZGGZKCILZCNJ-UHFFFAOYSA-N
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Description

1-(2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl)-1H-indole, also known as DMOI, is a synthetic indole derivative that has been studied for its potential applications in scientific research. It is a member of the indole family, and is composed of a pyrrole ring with two nitrogen atoms and an ethyl group attached. DMOI has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, and its applications in the lab.

Scientific Research Applications

Neuroimaging of Sigma-2 Receptors

A study developed indole-based derivatives, including analogs similar to 1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole, as novel sigma-2 receptor ligands. These ligands, after being radiolabeled, exhibited high brain uptake and specificity in rodents, suggesting their potential as neuroimaging agents for sigma-2 receptors in the brain. Such applications are crucial for understanding the role of sigma-2 receptors in various neurological conditions and could aid in the diagnosis and treatment of these diseases (Zhang et al., 2021).

Development of BET Bromodomain Inhibitors

In another study, compounds containing the indole moiety, similar to 1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole, were synthesized and evaluated as BET inhibitors. These compounds demonstrated high binding affinities to BET proteins and significant antitumor activity in preclinical models, suggesting their potential as therapeutic agents targeting epigenetic regulators in cancer (Zhao et al., 2017).

Anti-inflammatory and Analgesic Activities

Several studies have explored the anti-inflammatory and analgesic activities of indole derivatives. For example, 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives exhibited significant analgesic and anti-inflammatory effects in animal models. These findings suggest that compounds structurally related to 1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole could have potential therapeutic applications in pain management and inflammatory conditions (Kawashima et al., 1986).

Serotonin Receptor Modulation

Indole derivatives have also been studied for their effects on serotonin receptors, which play a crucial role in mood regulation, sleep, and cognition. Research has shown that certain indole-based compounds can modulate serotonin receptor activity, indicating their potential use in treating psychiatric and neurological disorders (Monti & Jantos, 2006).

Modulation of Opioid Withdrawal Syndrome

A study investigated the role of src family kinase in opioid withdrawal syndrome using a compound structurally similar to 1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole. The results suggested that inhibition of src family kinase could attenuate the withdrawal symptoms in opioid-dependent mice, highlighting a potential new approach for managing opioid addiction (Rehni & Singh, 2011).

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-9-18(10-13(2)20-12)16(19)11-17-8-7-14-5-3-4-6-15(14)17/h3-8,12-13H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZGGZKCILZCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201687
Record name 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole

CAS RN

1105192-94-6
Record name 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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